molecular formula C26H44N2 B1209267 Buxamine E CAS No. 14317-17-0

Buxamine E

Cat. No. B1209267
CAS RN: 14317-17-0
M. Wt: 384.6 g/mol
InChI Key: UVGUDMTZIJXYDY-XSWJKVCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buxamine E is a steroid alkaloid.

Scientific Research Applications

Phytochemical Studies

Buxamine E is a steroidal alkaloid found in the roots of Buxus sempervirens. Phytochemical studies on Buxus sempervirens have led to the isolation of various steroidal alkaloids, including buxamine E, which have demonstrated significant phytotoxic activity against Lemna minor (Atta-ur-rahman et al., 1997).

Enzyme Inhibitory and Anti-fungal Activities

Triterpenoidal alkaloids from Buxus species, including buxamine E, have shown moderate to weak inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These compounds also exhibit modest anti-fungal activities against Candida albicans (Ata et al., 2010).

Structural Characterization

Buxamine E, along with other alkaloids, has been structurally characterized through spectroscopic analysis. These findings contribute to a deeper understanding of the chemical composition of Buxus sempervirens and its related species (Stauffacher, 1964).

Antiprotozoal and Anticancer Potential

Recent research has shown that Buxus sempervirens extracts, containing compounds like buxamine E, exhibit antiprotozoal activity against Plasmodium falciparum, suggesting potential for malaria treatment. Additionally, Buxus sempervirens has demonstrated antiproliferative effects on melanoma, colorectal carcinoma, and prostate cancer cells, indicating its possible use in cancer therapy (Althaus et al., 2014; Volpe et al., 2023).

Biogenetic Significance

The presence of buxamine E in Buxus plants highlights its biogenetic significance, especially given the unique structural features such as the cyclopropane ring common in many Buxus alkaloids. This insight is crucial for understanding the biosynthesis and evolution of steroidal alkaloids in plants (Atta-ur-rahman et al., 1993).

properties

CAS RN

14317-17-0

Product Name

Buxamine E

Molecular Formula

C26H44N2

Molecular Weight

384.6 g/mol

IUPAC Name

(6S,8R,11R,12S,15S,16R)-15-[(1S)-1-aminoethyl]-N,N,7,7,12,16-hexamethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-6-amine

InChI

InChI=1S/C26H44N2/c1-17(27)20-13-15-26(5)22-10-9-21-18(16-19(22)12-14-25(20,26)4)8-11-23(28(6)7)24(21,2)3/h12,16-17,20-23H,8-11,13-15,27H2,1-7H3/t17-,20+,21+,22+,23-,25+,26-/m0/s1

InChI Key

UVGUDMTZIJXYDY-XSWJKVCQSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)N

SMILES

CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N

Canonical SMILES

CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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